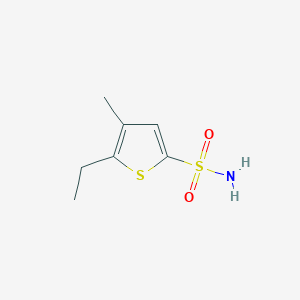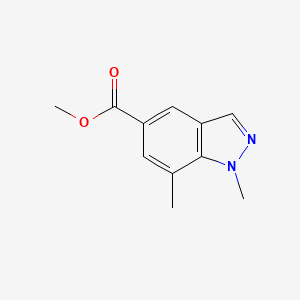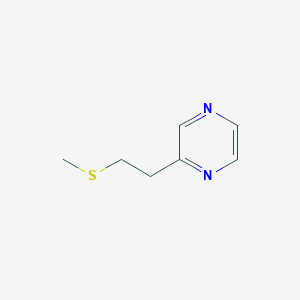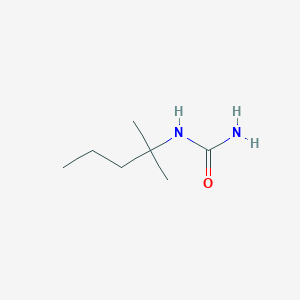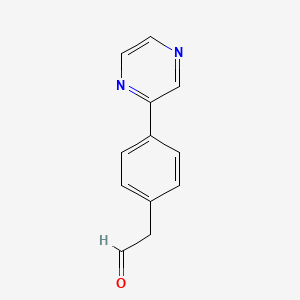![molecular formula C10H11ClN4O B8347078 [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol](/img/structure/B8347078.png)
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol is an organic compound that features a pyrazole ring substituted with a chloro group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol typically involves the reaction of 3,5-dimethylpyrazole with a chlorinated pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with methanol to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole ring is known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties. Researchers are investigating its potential as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The chloro and methanol groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol, known for its use in coordination chemistry and as a blocking agent for isocyanates.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring.
Tris(3,5-dimethyl-1-pyrazolyl)methane: A ligand used in coordination chemistry, featuring three pyrazole rings.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a chloro group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H11ClN4O |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
[3-chloro-5-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O/c1-6-3-7(2)15(14-6)9-4-12-8(5-16)10(11)13-9/h3-4,16H,5H2,1-2H3 |
InChIキー |
WULBTSIEAHBRRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CN=C(C(=N2)Cl)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


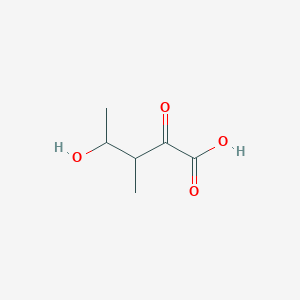
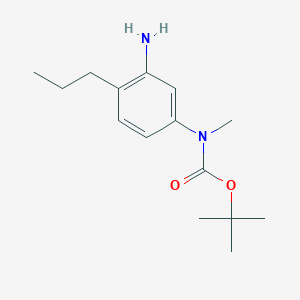
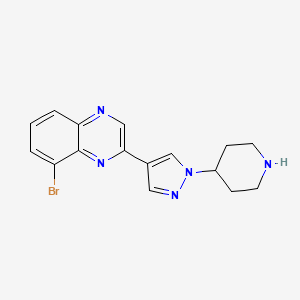
![Ethyl 5-oxo-5,7-dihydrobenzo[a]phenazine-6-carboxylate](/img/structure/B8347026.png)
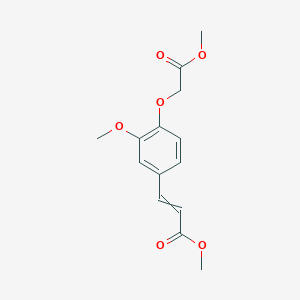
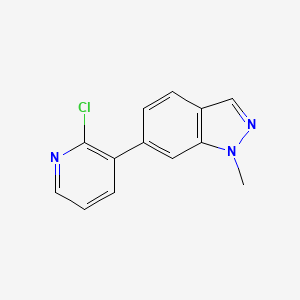
![[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B8347034.png)
